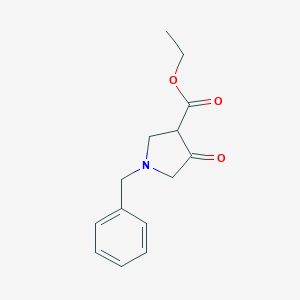

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Description

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate is a pyrrolidine derivative characterized by a five-membered lactam ring (4-oxopyrrolidine) substituted with a benzyl group at the N1 position and an ethyl ester at the C3 position. This compound is notable for its structural versatility, serving as a precursor in synthesizing bioactive molecules and heterocyclic frameworks. Crystallographic studies reveal that the pyrrolidine ring adopts a twist conformation, with the benzyl substituent forming an 89.2° angle relative to the ring plane . The molecule exhibits strong intermolecular O–H⋯O hydrogen bonding, facilitating dimerization in the solid state . Its synthesis typically involves condensation reactions, with full spectroscopic and synthetic details documented for both the parent compound and related dicarboxylates .

Propriétés

IUPAC Name |

ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)12-9-15(10-13(12)16)8-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLKXIFXOWMGWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80298145 | |

| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027-35-6 | |

| Record name | 1027-35-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80298145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The reaction initiates with deprotonation of the glycinate precursor by potassium tert-butoxide, generating a resonance-stabilized enolate. This intermediate undergoes nucleophilic attack on the adjacent carbonyl carbon, yielding a five-membered lactam ring. Optimal conditions require strict anhydrous environments at 0°C for 2 hours, achieving yields up to 78%.

Table 1: Cyclization Protocol Variations

| Precursor | Base | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl N-benzyl glycinate | KOtBu | Toluene | 0°C | 2 | 78% | |

| Ethyl N-(3-methoxybenzyl) glycinate | KOtBu | Toluene | 0°C | 2 | 72% |

The choice of substituents on the glycinate nitrogen significantly impacts reaction efficiency. Electron-donating groups (e.g., methoxy) marginally reduce yields due to increased steric hindrance during cyclization.

Sodium Borohydride-Mediated Reductions

Alternative routes employ sodium borohydride (NaBH4) to reduce keto intermediates, providing access to hydroxylated derivatives that are subsequently oxidized or functionalized.

Reduction of Keto Precursors

In a representative procedure, this compound (5 g, 20.2 mmol) is dissolved in methanol (75 mL) and cooled to 0°C. NaBH4 (4.58 g, 121.2 mmol) is added in portions over 30 minutes, followed by stirring at room temperature overnight. Workup involves extraction with ethyl acetate and aqueous NaOH, yielding 1.88 g (37%) of the reduced alcohol intermediate.

Table 2: Borohydride Reduction Parameters

| Substrate | Reductant | Solvent | Temperature | Time (h) | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Keto-pyrrolidine derivative | NaBH4 | MeOH | 0°C → RT | 12 | 37% |

This method’s moderate yield stems from competing over-reduction pathways, necessitating careful stoichiometric control.

Reductive Amination with Sodium Cyanoborohydride

A third strategy utilizes reductive amination to install benzyl groups on the pyrrolidine nitrogen. This one-pot procedure combines benzylamine with keto esters under acidic conditions.

Protocol Optimization

A mixture of 1-benzyl-3-carboethoxy-4-pyrrolidone (24.7 g) and benzylamine (10.7 g) in benzene undergoes azeotropic dehydration via Dean-Stark distillation. The resulting imine is reduced in tetrahydrofuran/methanol using hydrogen chloride-saturated sodium cyanoborohydride, achieving 71% yield after chromatographic purification.

Table 3: Reductive Amination Conditions

| Amine | Reducing Agent | Solvent System | Acid Catalyst | Yield | Reference |

|---|---|---|---|---|---|

| Benzylamine | NaBH3CN | THF/MeOH/C6H6 | HCl | 71% | |

| 4-Methoxybenzylamine | NaBH3CN | THF/MeOH | HCl | 68% |

The acidic environment protonates the imine intermediate, enhancing electrophilicity for subsequent hydride attack. Excess benzylamine (>2 eq) suppresses dimerization side reactions.

Comparative Analysis of Methodologies

Table 4: Method Comparison

| Parameter | Cyclization | Borohydride Reduction | Reductive Amination |

|---|---|---|---|

| Typical Yield Range | 72–78% | 37–65% | 68–71% |

| Reaction Time | 2 h | 12 h | 24 h |

| Purification Complexity | Moderate | High | High |

| Scalability | Industrial | Lab-scale | Lab-scale |

Cyclization offers superior yields and scalability, making it the preferred industrial route. However, borohydride methods provide access to hydroxylated analogs for downstream functionalization.

Optimization Strategies and Challenges

Solvent Effects

Anhydrous toluene maximizes cyclization efficiency by stabilizing the enolate intermediate. Polar aprotic solvents (e.g., DMF) decrease yields due to premature hydrolysis.

Activité Biologique

Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate (EBOC) is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article provides a comprehensive overview of the biological activity of EBOC, including its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

EBOC is characterized by a pyrrolidine ring with a benzyl substituent and an ethyl ester functional group. Its molecular formula is , and it has a molecular weight of approximately 247.29 g/mol. The presence of the carbonyl group at the 4-position of the pyrrolidine ring enhances its reactivity, which is crucial for its biological interactions.

Synthesis

The synthesis of EBOC typically involves multi-step organic reactions. A common method includes the condensation of benzylamine with ethyl acetoacetate, followed by cyclization and esterification. This synthetic versatility allows for modifications that can enhance the compound's biological activity or tailor it for specific applications.

Pharmacological Potential

Research indicates that EBOC exhibits significant biological activity, particularly as an analgesic and anti-inflammatory agent . Preliminary studies suggest that it may interact with specific receptors involved in pain modulation, potentially influencing pain pathways and inflammatory responses.

Table 1: Summary of Biological Activities of EBOC

| Activity Type | Description | References |

|---|---|---|

| Analgesic | Potential to alleviate pain | , |

| Anti-inflammatory | May reduce inflammation | , |

| Antimicrobial | Exhibits various antimicrobial properties |

The precise mechanisms through which EBOC exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or activator, depending on the context . Its structural features suggest potential interactions with cellular receptors, which could lead to modulation of various signaling pathways .

Case Studies

Several studies have explored the biological activity of EBOC:

- Analgesic Activity Study : In a controlled laboratory setting, EBOC demonstrated significant analgesic effects in animal models. The study measured pain response through established assays, indicating that EBOC could effectively reduce pain perception compared to control groups.

- Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of EBOC. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory conditions.

- Antimicrobial Properties : Recent investigations have highlighted the antimicrobial potential of EBOC against various pathogens. The compound showed inhibitory effects on bacterial growth, indicating its possible use as an antimicrobial agent.

Future Research Directions

Despite promising preliminary findings, research on EBOC is still in its early stages. Future investigations should focus on:

- Detailed Mechanistic Studies : Understanding the specific interactions between EBOC and biological targets will be crucial for elucidating its pharmacological potential.

- Clinical Trials : Conducting clinical trials to assess the efficacy and safety profile of EBOC in humans.

- Structure-Activity Relationship (SAR) Studies : Exploring modifications to the chemical structure to enhance activity or reduce side effects.

Applications De Recherche Scientifique

Chemical Characteristics

- Molecular Formula : C₁₄H₁₇NO₃

- Molecular Weight : 247.29 g/mol

- CAS Number : 1027-35-6

- IUPAC Name : Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate

Medicinal Chemistry

EBOC is primarily recognized for its applications in the pharmaceutical industry, particularly as an intermediate in the synthesis of various therapeutic agents. Its unique structure allows for modifications that can enhance biological activity, making it a valuable compound in drug discovery.

Synthesis of Bioactive Compounds

EBOC serves as a precursor for synthesizing receptor ligands that can interact with cellular receptors, potentially leading to the development of new drugs. The compound's ability to mimic or block natural ligands enhances its utility in creating targeted therapies .

Case Study: Receptor Interaction

Research indicates that derivatives of EBOC can be designed to target specific receptors involved in various diseases. For instance, studies have shown that modifications to the EBOC structure can yield compounds with enhanced affinity for dopamine receptors, which are crucial in treating neurological disorders .

Organic Synthesis

The compound is also significant in organic synthesis due to its ability to participate in multi-step reactions that yield diverse heterocyclic compounds. Heterocycles are prevalent in many biologically active molecules, making EBOC a strategic building block for drug development.

Synthetic Routes

Common methods for synthesizing EBOC include:

- Reaction of benzylamine with ethyl acetoacetate under acidic or basic conditions.

- Cyclization processes that form the pyrrolidine ring .

Beyond medicinal chemistry, EBOC has potential applications in various industrial sectors such as:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Ester Groups

- This analog (CAS 329956-53-8) shares the same lactam core but has a molecular formula of C₁₃H₁₅NO₃, compared to C₁₄H₁₇NO₃ for the ethyl derivative. Purity levels for commercial batches exceed 95% .

- Hydrochloride Salt Derivatives The hydrochloride salt (CAS 891-72-5, C₁₄H₁₈ClNO₃) introduces ionic character, improving crystallinity and stability. It exhibits distinct hazard profiles, including warnings for H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .

Ring-Size Variations: Piperidine Analogs

- Ethyl 1-Benzyl-3-Oxopiperidine-4-Carboxylate Hydrochloride

Expanding the lactam ring to six members (piperidine) shifts the ketone position to C3 (vs. C4 in pyrrolidine). This analog (CAS 52763-21-0) shows 92% structural similarity to the target compound but differs in ring conformation and electronic properties due to increased flexibility .

Substituent Modifications

Hydroxylated Derivatives

Ethyl (3S,4R)-1-benzyl-4-hydroxypyrrolidine-3-carboxylate introduces a hydroxyl group at C4, enabling additional hydrogen bonding. This modification alters solubility and reactivity, as seen in its synthesis and dimeric crystal packing .Methyl-Substituted Derivatives Ethyl 1-benzyl-4-hydroxy-2-methyl-5-oxopyrrolidine-3-carboxylate incorporates a methyl group at C2, distorting the ring geometry and affecting intermolecular interactions. The crystal structure reveals C–H⋯π interactions absent in the parent compound .

Q & A

Basic Research Questions

What are the recommended crystallographic methods for determining the molecular structure of Ethyl 1-benzyl-4-oxopyrrolidine-3-carboxylate?

Methodological Answer:

Single-crystal X-ray diffraction is the primary method for structural elucidation. Key steps include:

- Data Collection : Use a diffractometer (e.g., Bruker AXS) at low temperatures (e.g., 93 K) to minimize thermal motion .

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : Iterative refinement using SHELXL, optimizing parameters like bond lengths, angles, and displacement parameters. For example, the title compound exhibits a mean C–C bond length of 0.009 Å and an R factor of 0.049 .

- Validation : Tools like PLATON or CCDC Mercury ensure geometric accuracy and detect disorders (e.g., torsional ambiguities) .

Key Geometric Parameters (from ):

| Bond/Angle | Value (Å/°) |

|---|---|

| C3–C2 | 1.531 Å |

| O1–C5–N1 | 126.0° |

| C2–C3–C4 | 101.8° |

How should researchers handle safety and stability considerations for this compound during experiments?

Methodological Answer:

- Handling : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation .

- Storage : Keep in sealed containers under dry, inert conditions (argon/nitrogen) away from ignition sources .

- Stability : The compound is stable under recommended conditions but may degrade upon prolonged exposure to moisture or light. Monitor via TLC or HPLC .

Advanced Research Questions

How can researchers resolve contradictions in crystallographic data, such as disordered regions or conflicting hydrogen-bonding patterns?

Methodological Answer:

- Disorder Analysis : Use SQUEEZE (in PLATON) to model solvent-accessible voids or disordered regions. For example, evidence 14 highlights residue disorder resolved via partial occupancy refinement .

- Hydrogen Bonding : Validate bifurcated interactions (e.g., N–H⋯(O,O)) using distance-angle criteria. In Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate, chains along the a-axis are stabilized by N–H⋯O bonds (2.8–3.0 Å) .

- Cross-Validation : Compare with spectroscopic data (e.g., NMR coupling constants) to confirm conformational preferences .

What computational approaches are suitable for analyzing the puckering conformation of the pyrrolidine ring in this compound?

Methodological Answer:

- Puckering Parameters : Apply the Cremer-Pople method to quantify ring non-planarity. Calculate puckering amplitude (Q) and phase angles (θ, φ) using atomic coordinates . For a five-membered ring, displacements perpendicular to the mean plane are modeled as:

- Software : Use packages like Gaussian or ORCA for DFT-based geometry optimization, followed by Mercury for visualization .

How can synthetic routes to this compound be optimized to improve yield and purity?

Methodological Answer:

- Route Design : Based on analogous compounds (e.g., Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate), hydrolysis and esterification of precursor lactams in ethanol/water mixtures are effective .

- Optimization :

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate ring closure.

- Purification : Employ silica gel chromatography (hexane:EtOAc gradients) or recrystallization from ethanol .

- Monitoring : Track reaction progress via LC-MS or in situ FTIR to identify intermediates .

Data Contradiction Analysis

How should researchers address discrepancies between theoretical and experimental vibrational spectra (e.g., IR/Raman)?

Methodological Answer:

- Frequency Scaling : Apply scaling factors (0.96–0.98) to DFT-calculated frequencies (B3LYP/6-31G*) to match experimental peaks .

- Conformational Sampling : Use molecular dynamics (MD) simulations to account for flexible substituents (e.g., benzyl groups) that may adopt multiple orientations .

- Peak Assignments : Cross-reference with solid-state NMR to distinguish between crystalline vs. solution-phase conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.